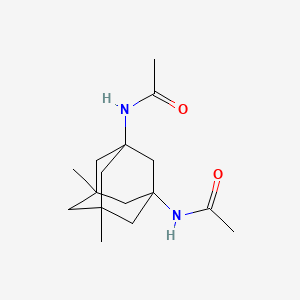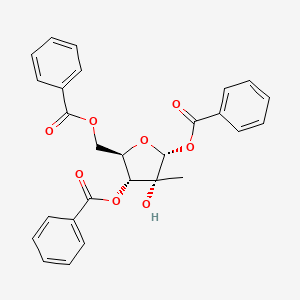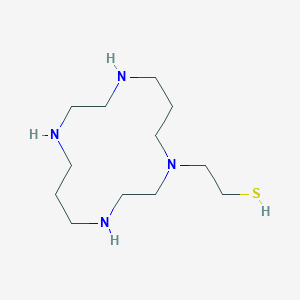
1,7-Diacetamido-3,5-dimethyladamantane
Vue d'ensemble
Description
“1,7-Diacetamido-3,5-dimethyladamantane” is a chemical compound with the molecular formula C₁₆H₂₆N₂O₂ . It is used for research purposes.
Synthesis Analysis
The synthesis of 1,7-Diacetamido-3,5-dimethyladamantane involves several steps. One method involves adding 1-Acetamido-3,5-dimethyladamantane to concentrated sulfuric acid cooled to 0°C. The solution is stirred at 0°C for 1 hour, then acetonitrile is added dropwise. The reaction mixture is stirred at 0°C for 2 hours, then at room temperature for 1 hour .Molecular Structure Analysis
The molecular structure of 1,7-Diacetamido-3,5-dimethyladamantane consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The exact structure can be found in databases like ChemSpider and PubChem .Applications De Recherche Scientifique
Radical Functionalization
Adamantane derivatives, such as 1,7-Diacetamido-3,5-dimethyladamantane, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are often used in radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This provides a variety of products incorporating diverse functional groups like alkenes, alkynes, arenes, carbonyl groups, etc .
Synthesis of Substituted Ureas
1,7-Diacetamido-3,5-dimethyladamantane can be used in the synthesis of 1,3-disubstituted ureas . The reaction of 1- (isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines gives a series of symmetrical 1,3-disubstituted ureas .
Inhibitors of Human Soluble Epoxide Hydrolase (hsEH)
The resulting 1,3-disubstituted ureas from the synthesis process are promising inhibitors of the human soluble epoxide hydrolase (hsEH) . hsEH is an enzyme located in the arachidonic cascade and is involved in the metabolism of epoxy fatty acids .
Direct Adamantane Moiety Inclusion
1,7-Diacetamido-3,5-dimethyladamantane can be prepared through a one-stage method that includes the direct inclusion of an adamantane moiety . This method involves the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar adamantane derivatives have been found to interact with various targets, including enzymes and receptors, contributing to their diverse applications in medicinal chemistry .
Mode of Action
Adamantane derivatives are known to interact with their targets through various mechanisms, often involving the formation of carbocation or radical intermediates . These intermediates exhibit unique stability and reactivity compared to simple hydrocarbon derivatives .
Biochemical Pathways
Adamantane derivatives are known to influence a wide range of radical-based functionalization reactions, converting diamondoid c–h bonds to c–c bonds . This results in the production of diverse functional groups, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The adamantane structure is known to affect the penetration through the blood-brain barrier , which could influence the bioavailability of adamantane derivatives.
Result of Action
It’s worth noting that the synthesized ureas from the reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines hold promise as human soluble epoxide hydrolase inhibitors .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Propriétés
IUPAC Name |
N-(3-acetamido-5,7-dimethyl-1-adamantyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11(19)17-15-6-13(3)5-14(4,7-15)9-16(8-13,10-15)18-12(2)20/h5-10H2,1-4H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQGNHPUFDAVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)NC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)